molecular formula C30H28N2O7 B114903 6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one CAS No. 154185-86-1

6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one

Cat. No. B114903
M. Wt: 528.6 g/mol
InChI Key: VCKIPITYQNKBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one, also known as CDM-86, is a synthetic compound that has gained attention due to its potential applications in scientific research. It belongs to the class of chromenone derivatives and has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one is not fully understood, but it is believed to be mediated through multiple pathways. It has been shown to activate the caspase pathway, which leads to apoptosis in cancer cells. It also inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway. In neurodegenerative diseases, 6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one reduces oxidative stress and inflammation by activating the Nrf2 pathway.

Biochemical And Physiological Effects

6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. In neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation, leading to neuroprotection.

Advantages And Limitations For Lab Experiments

The advantages of using 6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one in lab experiments include its high purity, stability, and reproducibility. It has also been shown to exhibit potent biological activity at low concentrations. However, the limitations of using 6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one include its limited solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one. One direction is to explore its potential applications in other diseases, such as cardiovascular diseases and diabetes. Another direction is to investigate its mechanism of action in more detail to identify potential targets for drug development. Additionally, the development of more efficient synthesis methods and analogs of 6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one could lead to the discovery of more potent and selective compounds.

Synthesis Methods

The synthesis of 6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one involves a multi-step process that starts with the condensation of 2-acetyl-3-(3,4-dimethoxyphenyl) pyrazoline with 3,4-dimethoxybenzaldehyde. This is followed by cyclization using concentrated sulfuric acid to obtain the chromenone derivative. The final product is purified using column chromatography. The synthesis method has been optimized to yield high purity and yield of 6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one.

Scientific Research Applications

6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one has been studied for its potential applications in various scientific fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, it has been shown to exhibit anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In inflammation, 6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative diseases, 6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation.

properties

CAS RN

154185-86-1

Product Name

6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one

Molecular Formula

C30H28N2O7

Molecular Weight

528.6 g/mol

IUPAC Name

6-[2-acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C30H28N2O7/c1-17(33)32-23(19-7-10-26(35-2)29(13-19)37-4)15-22(31-32)18-6-9-25-21(12-18)24(34)16-28(39-25)20-8-11-27(36-3)30(14-20)38-5/h6-14,16,23H,15H2,1-5H3

InChI Key

VCKIPITYQNKBOD-UHFFFAOYSA-N

SMILES

CC(=O)N1C(CC(=N1)C2=CC3=C(C=C2)OC(=CC3=O)C4=CC(=C(C=C4)OC)OC)C5=CC(=C(C=C5)OC)OC

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC3=C(C=C2)OC(=CC3=O)C4=CC(=C(C=C4)OC)OC)C5=CC(=C(C=C5)OC)OC

synonyms

6-[1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydropyrazol-3-yl]-2-(3,4-di methoxyphenyl)chromen-4-one

Origin of Product

United States

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